molecular formula C19H18N4O4S2 B10878630 Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B10878630
M. Wt: 430.5 g/mol
InChI Key: RHNLDXKPNVVQAC-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that combines elements of pyrimidine, thiazole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes involved in nucleotide synthesis. The thiazole and pyrimidine rings allow it to mimic natural substrates of these enzymes, thereby blocking their activity. This inhibition can lead to the disruption of DNA synthesis and repair, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-thiouracil: A precursor in the synthesis of the compound.

    Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis.

    4-Phenyl-1,3-thiazole-5-carboxylic acid: Another intermediate used in the synthesis.

Uniqueness

Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its combination of pyrimidine and thiazole rings, which provide a versatile framework for interacting with biological targets. This structural uniqueness enhances its potential as a therapeutic agent compared to simpler analogs .

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N4O4S2/c1-3-27-17(26)16-15(12-7-5-4-6-8-12)23-19(29-16)22-14(25)10-28-18-20-11(2)9-13(24)21-18/h4-9H,3,10H2,1-2H3,(H,20,21,24)(H,22,23,25)

InChI Key

RHNLDXKPNVVQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C)C3=CC=CC=C3

Origin of Product

United States

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